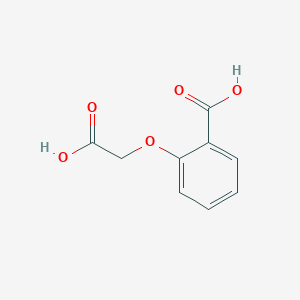

2-(Carboxymethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLXSRLEXBECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060904 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-53-0 | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92GVS42KUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Carboxymethoxy)benzoic Acid

This guide provides a comprehensive technical overview of this compound, also known as 2-Carboxyphenoxyacetic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this versatile bifunctional molecule. Furthermore, it explores its significance as a scaffold in the synthesis of pharmacologically active agents, grounded in field-proven insights and methodologies.

This compound (CAS No: 635-53-0) is an aromatic dicarboxylic acid ether. Its structure, featuring a benzoic acid moiety linked to an acetic acid via an ether bond at the ortho position, imparts a unique combination of steric and electronic properties. This bifunctionality makes it a valuable intermediate in organic synthesis, allowing for differential derivatization.[1]

The molecule's physical and chemical properties are critical for its application in experimental settings, influencing everything from solvent selection to reaction kinetics. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₅ | [2][3] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 188-190 °C | [1][2][5] |

| Boiling Point | 411.9 ± 20.0 °C (Predicted) | [1][2][5] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa₁ | 3.04 ± 0.10 (Predicted) | [2] |

| pKa₂ | Varies based on conditions; expected to be higher than pKa₁ | |

| InChIKey | JLLXSRLEXBECPY-UHFFFAOYSA-N | [4] |

The presence of two carboxylic acid groups with different electronic environments results in two distinct dissociation constants (pKa values). The benzoic acid proton is typically more acidic due to the direct attachment to the electron-withdrawing aromatic ring, compared to the acetic acid proton. This differential acidity is a key feature that can be exploited for selective chemical modification.

Synthesis and Chemical Reactivity

Recommended Synthetic Route: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is via the Williamson ether synthesis.[6] This Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the synthesis logically starts from salicylic acid (2-hydroxybenzoic acid), where the phenolic hydroxyl group is deprotonated to form a nucleophile that subsequently reacts with an α-haloacetic acid derivative.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenolic hydroxyl group without interfering with the carboxylate. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aperiodic solvent like DMF are common choices.[7]

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis via Williamson Ether Synthesis

-

Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve salicylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The addition will cause effervescence (H₂ gas evolution). Stir the resulting slurry for 1 hour at room temperature to ensure complete formation of the disodium salt.

-

Nucleophilic Substitution: Cool the slurry back to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 80 °C for 2 hours to saponify the ester.

-

Isolation: Cool the aqueous solution and wash with diethyl ether to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl. The desired product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield this compound.

Chemical Reactivity Profile

The molecule possesses two primary reactive centers: the carboxylic acid groups and the ether linkage.

Caption: Key reactive sites of this compound.

-

Carboxylic Acid Reactions: Both carboxyl groups can undergo standard transformations such as esterification, amide bond formation (after conversion to an acid chloride), and reduction to alcohols.[8] Selective functionalization of the more acidic benzoic carboxyl group is achievable under carefully controlled conditions.

-

Ether Cleavage: The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI, which proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide.[2]

-

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The carboxyl group is an electron-withdrawing, meta-directing group, meaning incoming electrophiles will primarily add to the positions meta to the carboxyl function.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | Broad Singlet | 2H | -COOH (both protons, exchangeable) |

| 7.5 - 7.8 | Multiplet | 2H | Aromatic C-H (ortho/para to -COOH) |

| 7.0 - 7.3 | Multiplet | 2H | Aromatic C-H (meta to -COOH) |

| 4.75 | Singlet | 2H | O-CH₂-COOH |

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170.5 | -CH₂-C OOH |

| ~168.0 | Ar-C OOH |

| ~155.0 | C -O-CH₂ (Aromatic) |

| 115 - 135 | Aromatic Carbons (4 signals) |

| ~120.0 | C -COOH (Aromatic) |

| ~65.0 | O-C H₂-COOH |

Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid (H-bonded dimer) |

| ~1710 | C=O Stretch | Carboxylic Acid (Aromatic) |

| ~1685 | C=O Stretch | Carboxylic Acid (Aliphatic) |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Determination of Dissociation Constants (pKa)

The two pKa values are fundamental parameters influencing solubility, lipophilicity, and biological receptor interactions. They can be accurately determined via potentiometric titration.

Caption: Experimental workflow for pKa determination by titration.

Protocol 3.2: pKa Determination by Potentiometric Titration

-

Preparation: Accurately weigh ~100 mg of this compound and dissolve it in 50 mL of a suitable solvent (e.g., a 50:50 water:dioxane mixture to ensure solubility).[1]

-

Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place the dissolved sample in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Data Collection: Fill a burette with standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue well past the second equivalence point.

-

Analysis: Plot pH versus the volume of NaOH added. The two inflection points on the curve correspond to the two equivalence points. The pH at half the volume of the first equivalence point is pKa₁. The pH at the midpoint between the first and second equivalence points is pKa₂.[9]

Applications in Medicinal Chemistry and Drug Development

While primarily an intermediate, the this compound scaffold is closely related to phenoxyacetic acid derivatives, a class of compounds with diverse and potent biological activities.[10] Its structure is a valuable starting point for building libraries of drug candidates due to its multiple points for diversification.

-

Scaffold for Receptor Agonists/Antagonists: Phenoxyacetic acid derivatives have been successfully developed as potent agonists for the free fatty acid receptor 1 (FFA1), a key target for treating type 2 diabetes.[11] The dual carboxylic acid functionality allows for the creation of molecules that can form multiple hydrogen bonds and salt bridges within a receptor's binding pocket.

-

Anti-Inflammatory Agents: The general structure is also found in compounds designed as selective COX-2 inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] The ability to functionalize the aromatic ring and the two carboxyl groups allows for fine-tuning of selectivity and pharmacokinetic properties.

-

Antimicrobial and Anticancer Leads: Various derivatives have shown promising antimicrobial and cytotoxic activity against cancer cell lines.[10] The scaffold serves as a template to orient other pharmacophoric groups in three-dimensional space.

Safety, Handling, and Storage

As a dicarboxylic acid, this compound requires careful handling to avoid irritation. The following information is synthesized from standard safety data sheets.

| Aspect | Guideline | Reference(s) |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [2] |

| Handling | Use in a well-ventilated area or fume hood. Avoid generating dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. | [11][13] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong bases and oxidizing agents. | [13] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. | [11][13] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. | [11] |

References

- Guidechem. (n.d.). This compound 635-53-0.

- ResearchGate. (2020). Synthesis of higher carboxylic acids from ethers, CO2 and H2.

- ChemicalBook. (n.d.). This compound CAS#: 635-53-0.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 2-(Alkoxymethyl)benzoic Acids.

- Stenutz. (n.d.). This compound.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

- PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.

- Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids.

- ChemicalBook. (n.d.). 635-53-0(this compound) Product Description.

- Chemistry LibreTexts. (2023). Reactions of Ethers - Acidic Cleavage.

- Reddit. (2025). Ether VS carboxylic acid reactivity.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of 2-Carboxyphenyloxamoylamino Acids, their Salts with 2-ethoxy-6,9-Diaminoacridine and D-gl.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.

- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

- MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors....

- SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid....

- Benchchem. (n.d.). Application Note and Protocol for Infrared Spectroscopy Analysis of Benzoic Acid.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid....

- Quora. (2018). How can we prepare benzoic acid from salicylic acid?.

- Asian Journal of Chemistry. (2006).

- YouTube. (2022). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid).

- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids....

- ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid.

- Google Patents. (n.d.). CN103553909A - Method for synthesizing o-ethoxybenzoic acid from salicylic acid and acetone.

- NIST. (n.d.). Benzoic acid - the NIST WebBook.

- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates....

- ResearchGate. (2025). Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid.

- RSC Education. (n.d.). Determining the pKa of 2-hydroxybenzoic acid.

- Asian Journal of Chemistry. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures.

- Scirp.org. (n.d.). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water....

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.3 Reactions of Ethers - Chad's Prep® [chadsprep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. edu.rsc.org [edu.rsc.org]

- 10. jetir.org [jetir.org]

- 11. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]

2-(Carboxymethoxy)benzoic acid CAS number

An In-Depth Technical Guide to 2-(Carboxymethoxy)benzoic Acid (CAS: 635-53-0) for Researchers and Drug Development Professionals

Introduction

This compound, also known as O-(carboxymethyl)salicylic acid, is a multifunctional organic compound distinguished by its dual carboxylic acid moieties and an ether linkage. Its unique architecture, derived from salicylic acid, positions it as a highly versatile building block and a molecule of significant interest in medicinal chemistry, polymer science, and materials research. The strategic placement of a flexible carboxymethoxy group ortho to a benzoic acid function imparts valuable physicochemical properties, including the capacity for metal ion chelation and the ability to serve as a sophisticated linker in the design of complex molecular architectures.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications in drug discovery and analytical characterization. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, potential mechanisms of action, and practical experimental protocols.

Physicochemical and Structural Properties

The structural and physical properties of this compound are foundational to its utility. The molecule integrates the rigidity of a benzene ring with the flexibility of an ether linkage, while presenting two distinct acidic protons with different pKa values.

| Property | Value | Source(s) |

| CAS Number | 635-53-0 | [1] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | O-(Carboxymethyl)salicylic acid | N/A |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | 188-190 °C | [2] |

| Boiling Point | 411.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents like ethanol and acetone. | General chemical principles |

Synthesis and Purification

The most direct and common method for preparing this compound is through the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable and scalable route using readily available starting materials: salicylic acid and chloroacetic acid.

Underlying Principle: The Williamson Ether Synthesis

The synthesis proceeds in two key stages. First, a strong base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of salicylic acid. The phenoxide is a significantly more potent nucleophile than the neutral hydroxyl group. Second, this phenoxide attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in an S(N)2 reaction to form the ether linkage.[3][4] Since both carboxyl groups are deprotonated under the basic reaction conditions, a final acidification step is required to yield the neutral product. The choice of a primary alkyl halide (chloroacetic acid) is crucial, as secondary or tertiary halides would favor an E2 elimination side reaction.[5]

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[6]

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of 2 M sodium hydroxide solution (0.2 mol NaOH). Stir until a clear solution is obtained.

-

Addition of Alkylating Agent: To the stirred solution, add 10.4 g (0.11 mol) of chloroacetic acid dissolved in a minimal amount of water.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in a water bath at 90-100 °C for 2 hours. The solution may change color during this time.

-

Cooling and Acidification: After the reflux period, cool the flask to room temperature and then further in an ice bath. Slowly and cautiously, add concentrated hydrochloric acid dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water to remove inorganic salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve it completely. If any insoluble impurities remain, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C to a constant weight. A typical yield is 70-80%.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Expected Features)

-

¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) is expected to show a characteristic singlet for the methylene protons (-O-CH₂-COOH) around 4.7-4.9 ppm. The four aromatic protons will appear as a complex multiplet pattern between 7.0 and 8.0 ppm. Two broad singlets corresponding to the two acidic carboxylic acid protons will be observed downfield, typically above 10 ppm, which are exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals. The two carbonyl carbons of the carboxylic acids are expected in the 168-172 ppm region. The methylene carbon (-CH₂-) should appear around 65-70 ppm. The six aromatic carbons will resonate between 115 and 160 ppm, with the carbon attached to the ether oxygen appearing most downfield in this range.

-

FT-IR Spectroscopy: The infrared spectrum is dominated by features characteristic of carboxylic acids. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[7][8] Two distinct C=O stretching absorptions are expected: one for the aromatic carboxylic acid (~1680-1700 cm⁻¹) and one for the aliphatic carboxylic acid (~1710-1730 cm⁻¹). A strong C-O stretching band for the ether linkage should be visible around 1220-1250 cm⁻¹.[8]

Detailed Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm and 275 nm.

-

-

Standard Preparation: Prepare a stock solution of the purified this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

-

Gradient Elution Method:

-

0-2 min: 95% A, 5% B

-

2-15 min: Gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

20-25 min: Column re-equilibration.

-

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the relative peak area of the main product peak compared to the total area of all observed peaks.

Applications in Research and Drug Development

The structure of this compound makes it a valuable scaffold in several areas of drug discovery and materials science.

-

Precursor for Bioactive Molecules: It serves as a key intermediate in the synthesis of more complex molecules, particularly anti-inflammatory agents.[2] The dual carboxylic acid groups allow for differential functionalization, enabling the creation of diverse chemical libraries for screening. Numerous benzoic acid derivatives are subjects of patents for treating a wide range of diseases, from cancer to tuberculosis.[9][10]

-

Chelating Agent and Linker: The ortho arrangement of the carboxyl and carboxymethoxy groups creates an effective bidentate chelation site for metal ions. This property is highly relevant in the design of drugs intended to modulate the activity of metalloenzymes or to sequester toxic metal ions. Studies on hydroxylated benzoic acid derivatives have demonstrated their potential as iron-chelating drugs for treating iron overload conditions.[11]

-

Modifier of Pharmacokinetic Profiles: The compound can be incorporated into existing drug molecules to enhance solubility, alter metabolic stability, or improve pharmacokinetic properties. Its hydrophilic nature can improve the water solubility of parent compounds, which is a common challenge in drug development.[2]

Biological Activity and Mechanism of Action

While specific biological activities are typically associated with its derivatives, the core structure of this compound suggests a primary mechanism of action rooted in its ability to chelate metal ions.

Hypothesized Mechanism: Metal Ion Chelation

Many critical biological processes are catalyzed by enzymes that require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺/³⁺) in their active site. By binding to this essential metal ion, a chelating agent like this compound can act as an enzyme inhibitor. The carboxymethoxy side chain provides conformational flexibility, allowing the two carboxyl groups to orient themselves optimally to coordinate with a metal ion, effectively removing it from its functional role within the enzyme. This mechanism is a well-established strategy in drug design, particularly for inhibitors of matrix metalloproteinases (MMPs) and other zinc-dependent enzymes.

Caption: Chelation of a metal ion (M²⁺) by this compound.

Safety and Handling

As a dicarboxylic acid, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This information is for general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Adapted from Experimental Organic Chemistry. Available at: [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709) - 2-Methoxybenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Ramos, M. N., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275.

-

SpectraBase. (n.d.). 2-Methoxy-benzoic acid - 1H NMR Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) - 2-Aminobenzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594) - 2-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Burgstahler, A. W., & Worden, L. R. (n.d.). coumarone. Organic Syntheses Procedure. Retrieved from [Link]

-

Sultan, M. T., Tomma, J., & Abid, N. S. (2020). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid [Figure]. ResearchGate. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2573388C2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydromorphone, prodrugs, methods for producing and using them.

- Palacios, M. L. D., & Pellón, R. F. (2002). Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent.

- Google Patents. (n.d.). EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.

- Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. ACS Omega, 8(1), 42-47.

-

NIST. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Grady, R. W., Graziano, J. H., Akers, H. A., & Cerami, A. (1976). The development of new iron-chelating drugs. Journal of Pharmacology and Experimental Therapeutics, 196(2), 478–485.

- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.

-

Patsnap. (n.d.). Benzoic acid derivatives and application thereof. Eureka. Retrieved from [Link]

-

Medicinal chemistry notes. (2022, October 14). Synthesis of Salicylic Acid (2-Hydroxy Benzoic Acid) [Video]. YouTube. Retrieved from [Link]

- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).

- Lim, S. H., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262.

-

DrugPatentWatch. (n.d.). The Evolution of Patent Claims in Drug Lifecycle Management. Retrieved from [Link]

-

LookChem. (n.d.). Cas 20924-54-3, Benzoic acid, 2-[(carboxyMethoxy)Methyl]-. Retrieved from [Link]

Sources

- 1. 635-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]

- 10. Benzoic acid derivatives and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. The development of new iron-chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2-(Carboxymethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(Carboxymethoxy)benzoic acid, a dicarboxylic acid derivative of benzoic acid, presents a molecular architecture of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring both a carboxylic acid directly attached to the benzene ring and a carboxymethoxy substituent at the ortho position, imparts unique chemical properties, including the capacity for chelation and the formation of diverse supramolecular assemblies. This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its synthesis, structural elucidation through spectroscopic methods, and key structural features. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for professionals in drug development and related fields.

Introduction: The Architectural Significance of this compound

This compound (IUPAC Name: this compound; CAS Number: 635-53-0; Molecular Formula: C₉H₈O₅; Molecular Weight: 196.16 g/mol ) is an organic compound whose structural features make it a versatile building block in various chemical applications.[1][2] The presence of two carboxylic acid groups with different pKa values, an ether linkage, and an aromatic ring system allows for a wide range of chemical modifications and interactions.

The strategic placement of the carboxymethoxy group ortho to the benzoic acid moiety creates a pre-organized binding site, making it an excellent ligand for metal ions. This has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and material properties. In the realm of drug development, the scaffold of this compound is explored for the synthesis of novel anti-inflammatory agents and other biologically active molecules, where its ability to mimic aspects of natural ligands and its potential for prodrug strategies are of particular interest.[2]

This guide will delve into the synthesis and detailed structural analysis of this molecule, providing a foundational understanding for its application and further investigation.

Synthesis and Characterization: From Precursors to Purified Product

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Williamson ether synthesis.[3][4] This venerable yet reliable SN2 reaction provides a straightforward route from readily available starting materials.

Causality of the Synthetic Route Selection

The Williamson ether synthesis is the method of choice for several key reasons:

-

High Reactivity of the Phenoxide: Salicylic acid, the starting material, possesses a phenolic hydroxyl group. Deprotonation of this group with a suitable base generates a highly nucleophilic phenoxide ion, which is crucial for the subsequent nucleophilic attack.

-

Efficacy of the Alkylating Agent: Chloroacetic acid serves as an effective electrophile. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, and the adjacent carboxylic acid group, while electron-withdrawing, does not sterically hinder the reaction at the α-carbon.

-

Favorable Reaction Conditions: The reaction can be carried out under relatively mild conditions, typically in a polar aprotic solvent, which facilitates the SN2 mechanism.

Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis and purification of this compound. Each step includes checkpoints and expected outcomes to ensure the integrity of the process.

Materials:

-

Salicylic acid

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

pH indicator paper

-

Büchner funnel and filtration apparatus

Step-by-Step Procedure:

-

Preparation of the Sodium Salicylate Solution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide (2 molar equivalents). Gentle heating may be applied to facilitate dissolution.

-

Rationale: This step deprotonates both the carboxylic acid and the phenolic hydroxyl group of salicylic acid, forming the disodium salt. The phenoxide is the key nucleophile for the subsequent ether synthesis.

-

-

Williamson Ether Synthesis Reaction:

-

To the stirred solution of disodium salicylate, slowly add an equimolar amount of an aqueous solution of chloroacetic acid that has been neutralized with sodium hydroxide (to form sodium chloroacetate).

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Rationale: The phenoxide attacks the α-carbon of the chloroacetate, displacing the chloride ion and forming the ether linkage. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification:

-

After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.

-

Rationale: Acidification protonates both carboxylate groups, rendering the product insoluble in the aqueous medium.

-

-

Recrystallization:

-

Dissolve the crude product in a minimum amount of hot water or an ethanol/water mixture. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Rationale: Recrystallization is a critical step to remove impurities, leading to a product with high purity, which is essential for accurate structural analysis and subsequent applications. The melting point of the purified product should be sharp and consistent with the literature value (approximately 188-190 °C).[2]

-

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 2-(Carboxymethoxy)benzoic Acid Derivatives

Foreword

In the landscape of modern chemical synthesis and drug discovery, the utility of a molecular scaffold is measured by its versatility, accessibility, and the functional diversity of its derivatives. This compound, a seemingly simple bifunctional aromatic compound, represents a core moiety of significant interest. Its unique architecture, featuring both a carboxylic acid and a carboxymethoxy group ortho to each other on a benzene ring, provides a rich platform for synthetic modification and diverse applications. This guide is designed for researchers, medicinal chemists, and materials scientists, offering a comprehensive exploration of the synthesis, properties, and applications of this scaffold and its derivatives. We will delve into the causality behind synthetic strategies, the practical applications that drive research in this area, and the analytical rigor required to validate these novel chemical entities.

The this compound Core Moiety

This compound (also known as 2-Carboxyphenoxyacetic acid) is an organic compound featuring a benzoic acid backbone substituted with a carboxymethoxy group at the ortho position.[1] This arrangement of two acidic functional groups with different spacers from the aromatic ring (a direct linkage vs. an ether linkage) imparts distinct chemical properties and steric arrangements, making it a valuable building block in several scientific domains.

Chemical Structure and Properties

The fundamental structure provides two key sites for chemical reactions: the two carboxylic acid groups. These can be differentially functionalized, although this often requires carefully planned protection-deprotection strategies. The ether linkage is generally stable, and the aromatic ring can undergo electrophilic substitution, though the existing substituents are deactivating.

Caption: Chemical structure of the this compound core.

Physicochemical Data

A summary of the key physicochemical properties of the parent compound is essential for any experimental design.

| Property | Value | Reference(s) |

| CAS Number | 635-53-0 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈O₅ | [2][3][5] |

| Molecular Weight | 196.16 g/mol | [2][5][6] |

| Melting Point | 188-190 °C | [1][3][6] |

| Boiling Point | 411.9 ± 20.0 °C (Predicted) | [1][3] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 3.04 ± 0.10 (Predicted) | [1] |

Synthesis of the Core Scaffold

The most common and direct route to this compound is through a Williamson ether synthesis, a robust and well-understood reaction. This method involves the reaction of a salicylate (the salt of salicylic acid) with a haloacetic acid ester, followed by saponification.

General Synthesis Workflow

The workflow involves two primary stages: ether formation and ester hydrolysis. Understanding the causality of each step is critical for optimizing the reaction and ensuring high purity of the final product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the title compound. Each step includes justifications for the chosen reagents and conditions.

Objective: To synthesize this compound from methyl salicylate.

Materials:

-

Methyl salicylate

-

Sodium methoxide (or sodium metal in methanol)

-

Ethyl bromoacetate

-

Methanol (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Dichloromethane (for washing)

-

Deionized water

Step-by-Step Methodology:

-

Preparation of the Nucleophile (Sodium Methyl Salicylate):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl salicylate in anhydrous methanol.

-

Slowly add one equivalent of sodium methoxide solution. The phenolic proton of the salicylate is significantly more acidic than the alcoholic proton of methanol, ensuring selective deprotonation to form the highly nucleophilic phenoxide.

-

Causality: Using the methyl ester of salicylic acid protects the carboxylic acid from participating in the reaction. Anhydrous conditions are crucial to prevent the highly basic sodium methoxide from being consumed by water.

-

-

Williamson Ether Synthesis:

-

To the freshly prepared sodium methyl salicylate solution, add a slight excess (1.1 equivalents) of ethyl bromoacetate dropwise.

-

Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and the electrophilic carbon of ethyl bromoacetate. Bromoacetate is a good leaving group, facilitating the reaction.

-

-

Hydrolysis (Saponification):

-

After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (at least 2.5 equivalents to hydrolyze both ester groups).

-

Heat the mixture to 60 °C for 5 hours or until TLC indicates the complete disappearance of the diester intermediate.[7]

-

Causality: This is a standard base-catalyzed hydrolysis of the methyl and ethyl esters to their corresponding carboxylates (as sodium salts), which are soluble in the aqueous methanol mixture. Heating accelerates the hydrolysis.

-

-

Workup and Isolation:

-

Reduce the volume of the solution under reduced pressure to remove most of the methanol.[7]

-

Wash the remaining aqueous layer with dichloromethane to remove any unreacted, non-polar starting materials or byproducts.[7]

-

Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH reaches ~2.[7] The target compound, being a dicarboxylic acid, is insoluble in strongly acidic aqueous media and will precipitate out.

-

Causality: Acidification protonates the disodium salt, converting it to the neutral dicarboxylic acid, which has low water solubility, thus enabling its isolation by precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl).[7]

-

Dry the solid product in a vacuum oven. A pale yellow or white solid is typically obtained with a yield of around 90%.[7]

-

The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

-

Key Derivatives and Their Applications

The true value of the this compound scaffold lies in the diverse properties and applications of its derivatives. These range from crucial roles in medicine to the construction of advanced materials.

Pharmaceutical and Medicinal Chemistry

Benzoic acid and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] The this compound scaffold serves as a key intermediate and structural motif in this field.

-

Anti-inflammatory Agents: The structure is used in the preparation of compounds with potential anti-inflammatory activity.[6] The two acidic groups can chelate ions or interact with multiple sites on a biological target.

-

Anticancer Research: Many synthetic benzoic acid derivatives have been investigated for their anticancer potential.[8][10] They can be designed to inhibit specific enzymes or disrupt cellular processes. For instance, rhodanine-scaffold-based benzoic acid derivatives have been identified as competitive inhibitors of Slingshot (SSH) phosphatases.[11]

-

Prodrugs: The carboxylic acid groups can be esterified to create prodrugs. These esters can improve lipophilicity, allowing for better diffusion across cell membranes, and are later hydrolyzed by intracellular esterases to release the active acidic drug.[12] This approach is particularly relevant for developing treatments for diseases like tuberculosis.[12]

-

Local Anesthetics: While not a direct application of the title compound, the broader class of benzoic acid derivatives includes important local anesthetics like benzocaine and procaine, highlighting the pharmacological relevance of this chemical class.[13][14]

Case Study: Inhibition of Slingshot Phosphatase

Slingshot (SSH) phosphatases are key regulators of cytoskeleton dynamics by dephosphorylating and activating cofilin. Over-activity of SSH can lead to increased cell migration, a hallmark of cancer metastasis.

Caption: Inhibition of the Slingshot (SSH)-cofilin pathway by benzoic acid derivatives.[11]

Certain para-substituted benzoic acid derivatives have been shown to act as competitive inhibitors of SSH, leading to a decrease in cofilin dephosphorylation and subsequent inhibition of cell migration.[11] This provides a strong rationale for exploring this compound derivatives as potential anticancer therapeutics targeting metastasis.

Coordination Chemistry and Materials Science

The presence of two carboxylate groups makes this compound and its derivatives excellent ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[15] The ability of the carboxylate groups to adopt various coordination modes (monodentate, bidentate, bridging) allows for the formation of diverse and complex structures.[15][16]

These materials have potential applications in:

-

Catalysis: The porous nature and exposed metal centers of MOFs can be utilized for heterogeneous catalysis.[15]

-

Gas Storage and Separation: The defined pore sizes and chemical environments within MOFs can be tailored for selective gas adsorption.

-

Sensing: Changes in the framework upon binding of an analyte can lead to a detectable signal (e.g., fluorescence quenching).

Conclusion and Future Outlook

The this compound scaffold is more than just a simple organic molecule; it is a versatile platform for innovation. Its straightforward synthesis makes it readily accessible, while its dual functional groups open up a vast chemical space for derivatization. From designing next-generation therapeutics that target complex cellular pathways to engineering novel materials with tailored properties, the potential applications are both broad and significant. Future research will likely focus on developing more selective synthetic methodologies to functionalize the two carboxylic acid groups independently, creating highly complex and targeted molecules. As our understanding of biological targets and material requirements grows, the demand for versatile and intelligently designed scaffolds like this compound will undoubtedly continue to increase.

References

-

Matrix Fine Chemicals. (n.d.). 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 635-53-0]. Retrieved from [Link][4]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][6]

-

ACS Publications. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Retrieved from [Link][15]

-

ChemBK. (n.d.). 2-(carboxymethyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link][8]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link][11]

-

Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link][13]

-

NIH. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC. Retrieved from [Link][12]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link][10]

-

NIH. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. PMC. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

-

ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]

-

MDPI. (n.d.). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Retrieved from [Link][16]

-

YouTube. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Retrieved from [Link][14]

Sources

- 1. This compound CAS#: 635-53-0 [amp.chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. One moment, please... [ivychem.com]

- 5. 635-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzoic acid derivatives | PPTX [slideshare.net]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review | MDPI [mdpi.com]

A Technical Guide to 2-(Carboxymethoxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(carboxymethoxy)benzoic acid, a key organic intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document details its chemical properties, a validated synthesis protocol via Williamson ether synthesis, and a comprehensive analysis of its spectroscopic characteristics. Furthermore, this guide elucidates the compound's significance as a molecular scaffold in drug development, with a particular focus on its application in the design of novel anti-inflammatory agents. The underlying principles of its biological activity, stemming from the broader class of phenoxyacetic acid derivatives, are discussed, highlighting its potential as a chelating agent and a precursor to targeted therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking a thorough understanding of this compound's scientific and practical applications.

Introduction: Unveiling a Versatile Scaffolding Molecule

This compound, also known by its synonym 2-carboxyphenoxyacetic acid, is an aromatic dicarboxylic acid that has garnered significant interest in the field of medicinal chemistry. Its structure, which features a benzoic acid moiety linked to an acetic acid group via an ether linkage, provides a unique combination of rigidity and flexibility. This structural motif makes it an attractive starting point for the synthesis of more complex molecules with diverse biological activities. The presence of two carboxylic acid groups also imparts chelating properties, opening avenues for its use in applications beyond traditional drug-receptor interactions. This guide will provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its role in the development of new therapeutic agents.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 2-Carboxyphenoxyacetic acid, o-(carboxymethoxy)benzoic acid | [1] |

| CAS Number | 635-53-0 | [1] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 188-190 °C | |

| SMILES | C1=CC=C(C(=C1)C(=O)O)OCC(=O)O | [2] |

| InChIKey | JLLXSRLEXBECPY-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of salicylic acid (2-hydroxybenzoic acid) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid.

Reaction Principle and Causality

The Williamson ether synthesis is an Sₙ2 reaction. The first step is the deprotonation of the phenolic hydroxyl group of salicylic acid using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide. This is a crucial step as the phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the subsequent reaction with the weakly electrophilic chloroacetic acid. The second step involves the nucleophilic attack of the phenoxide on the α-carbon of chloroacetic acid, displacing the chloride leaving group and forming the ether linkage. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure a sufficient reaction rate.

Figure 1: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

Salicylic acid (2-hydroxybenzoic acid)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

pH paper or pH meter

-

Standard laboratory glassware (beaker, round-bottom flask, reflux condenser, separatory funnel, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Salicylate: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of deionized water containing 8.0 g (0.2 mol) of sodium hydroxide. Stir until all solids have dissolved. This creates the sodium salicylate in situ.

-

Reaction with Chloroacetic Acid: To the solution of sodium salicylate, add 9.45 g (0.1 mol) of chloroacetic acid.

-

Reflux: Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid while stirring. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3. A white precipitate of this compound will form.

-

Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities. Allow the product to air dry or dry in a desiccator.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized this compound. Below are the expected spectroscopic data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic protons of the two carboxyl groups.

-

Aromatic Protons (4H): These will appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, they will likely present as a complex multiplet.

-

Methylene Protons (-O-CH₂-): A singlet is expected for the two methylene protons, typically in the range of δ 4.5-5.0 ppm.

-

Carboxylic Acid Protons (2H): Two broad singlets are expected at the downfield end of the spectrum, typically above δ 10.0 ppm, corresponding to the two acidic protons. These signals are often broad due to hydrogen bonding and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons (-COOH): Two signals are expected in the downfield region, typically between δ 165-175 ppm.

-

Aromatic Carbons: Six signals are expected in the range of δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield among the aromatic carbons.

-

Methylene Carbon (-O-CH₂-): A single signal is expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band will be present in the region of 1680-1740 cm⁻¹. This band may be split or broadened due to the presence of two carbonyl groups in different chemical environments.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups are expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the predicted mass spectrum would show the following:

-

Molecular Ion Peak ([M]⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.

-

Predicted Fragmentation: Predicted collision cross-section data suggests adducts such as [M+H]⁺ at m/z 197.04445 and [M-H]⁻ at m/z 195.02989.[6]

Applications in Drug Development

The phenoxyacetic acid moiety is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable building block for the synthesis of various biologically active compounds.[7]

Anti-inflammatory Agents

A significant application of phenoxyacetic acid derivatives is in the development of anti-inflammatory drugs. Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid functional group, which is crucial for their activity. The mechanism of action of many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Recent studies have focused on developing phenoxyacetic acid derivatives as selective COX-2 inhibitors, which are expected to have a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs.[8][[“]] The this compound scaffold provides a rational starting point for the design of such inhibitors.

Figure 2: Potential Anti-inflammatory Mechanism of Phenoxyacetic Acid Derivatives.

Derivatives of phenoxyacetic acid have shown potent anti-inflammatory and antiepileptic activities in preclinical models.[10][11] For instance, certain derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Chelating Properties and Potential Applications

The presence of two carboxylic acid groups in this compound gives it the ability to act as a chelating agent, capable of binding to metal ions.[12][13][14][15] This property can be exploited in several ways in drug development:

-

Metal Ion Sequestration: In conditions characterized by metal overload, derivatives of this compound could be designed to sequester excess metal ions, aiding in their excretion.

-

Drug Delivery: The chelating functionality can be used to attach the molecule to metal-based drug delivery systems or to modify the pharmacokinetic properties of metallodrugs.

-

Enzyme Inhibition: Many enzymes have metal ions in their active sites. Chelating agents can inhibit these enzymes by binding to the essential metal cofactor.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis via the Williamson ether synthesis, combined with its versatile chemical structure, makes it an ideal scaffold for the creation of novel therapeutic agents. The well-documented anti-inflammatory potential of the broader class of phenoxyacetic acid derivatives provides a strong rationale for its use in the design of new treatments for inflammatory conditions. Furthermore, its inherent chelating properties offer additional avenues for therapeutic intervention. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to serve as a valuable resource for researchers and scientists in the field.

References

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. Available at: [Link] (Accessed: January 10, 2026).

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. Available at: [Link] (Accessed: January 10, 2026).

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Consensus. Available at: [Link] (Accessed: January 10, 2026).

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. Available at: [Link] (Accessed: January 10, 2026).

-

The Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link] (Accessed: January 10, 2026).

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. Available at: [Link] (Accessed: January 10, 2026).

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link] (Accessed: January 10, 2026).

-

13C NMR Spectrum (PHY0064709). PhytoBank. Available at: [Link] (Accessed: January 10, 2026).

-

2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link] (Accessed: January 10, 2026).

-

This compound (C9H8O5). PubChemLite. Available at: [Link] (Accessed: January 10, 2026).

-

This compound. Stenutz. Available at: [Link] (Accessed: January 10, 2026).

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Human Metabolome Database. Available at: [Link] (Accessed: January 10, 2026).

-

Williamson ether synthesis. Wikipedia. Available at: [Link] (Accessed: January 10, 2026).

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link] (Accessed: January 10, 2026).

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry. Available at: [Link] (Accessed: January 10, 2026).

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link] (Accessed: January 10, 2026).

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link] (Accessed: January 10, 2026).

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Human Metabolome Database. Available at: [Link] (Accessed: January 10, 2026).

-

Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link] (Accessed: January 10, 2026).

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link] (Accessed: January 10, 2026).

-

Benzoic acid, 2-methoxy-. NIST WebBook. Available at: [Link] (Accessed: January 10, 2026).

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available at: [Link] (Accessed: January 10, 2026).

-

February 3, 2021. YouTube. Available at: [Link] (Accessed: January 10, 2026).

-

Chelating agents – Knowledge and References. Taylor & Francis. Available at: [Link] (Accessed: January 10, 2026).

-

Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library. ResearchGate. Available at: [Link] (Accessed: January 10, 2026).

-

4-(Carboxymethoxy)benzoic acid. CAS Common Chemistry. Available at: [Link] (Accessed: January 10, 2026).

-

Chelating agents as coating molecules for iron oxide nanoparticles. ResearchGate. Available at: [Link] (Accessed: January 10, 2026).

-

Benzoic Acid Mass Spectrum. Let's Talk Academy. Available at: [Link] (Accessed: January 10, 2026).

-

Chelating agents. PubMed. Available at: [Link] (Accessed: January 10, 2026).

-

Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates. PubMed. Available at: [Link] (Accessed: January 10, 2026).

-

Chelating Agents. LiverTox - NCBI Bookshelf. Available at: [Link] (Accessed: January 10, 2026).

Sources

- 1. 635-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]

- 7. jetir.org [jetir.org]

- 8. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chelating agents related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA): synthesis, characterization, and equilibrium studies of the free ligands and their Mg2+, Ca2+, Cu2+, and Fe3+ chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Constants of 2-(Carboxymethoxy)benzoic acid

Introduction

2-(Carboxymethoxy)benzoic acid, also known as 2-Carboxyphenoxyacetic acid, is a bifunctional organic compound featuring both a benzoic acid moiety and a carboxymethoxy group. Its chemical structure, possessing two carboxylic acid groups with different acidic strengths and an ether linkage, makes it a molecule of interest in coordination chemistry, pharmaceutical intermediate synthesis, and materials science. An accurate understanding of its physical constants is paramount for researchers and drug development professionals to predict its behavior in various systems, design synthetic routes, and formulate new materials or active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical constants of this compound, outlines authoritative experimental methodologies for their determination, and discusses the expected spectroscopic profile to aid in its characterization. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end. [1]2. Packing: Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. [1]This prevents air pockets and ensures uniform heating.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus. [1]4. Heating Protocol:

-